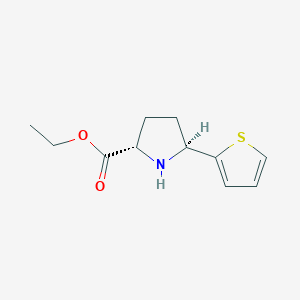![molecular formula C23H21Cl2NO2S B2454184 3-{4-[(3,4-Dichlorobenzyl)sulfanyl]anilino}-1-(4-methoxyphenyl)-1-propanone CAS No. 763126-14-3](/img/structure/B2454184.png)
3-{4-[(3,4-Dichlorobenzyl)sulfanyl]anilino}-1-(4-methoxyphenyl)-1-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{4-[(3,4-Dichlorobenzyl)sulfanyl]anilino}-1-(4-methoxyphenyl)-1-propanone is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a unique structure that combines a dichlorobenzyl group, a sulfanyl linkage, an anilino group, and a methoxyphenyl group, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(3,4-Dichlorobenzyl)sulfanyl]anilino}-1-(4-methoxyphenyl)-1-propanone typically involves multiple steps:
Formation of the Dichlorobenzyl Intermediate: The initial step involves the preparation of 3,4-dichlorobenzyl chloride from 3,4-dichlorotoluene through chlorination.
Sulfanyl Linkage Formation: The dichlorobenzyl chloride is then reacted with thiophenol to form 3,4-dichlorobenzyl sulfide.
Anilino Group Introduction: The sulfide is further reacted with 4-aminophenol to introduce the anilino group.
Final Coupling: The resulting intermediate is coupled with 4-methoxyphenylacetone under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, the compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, research focuses on its potential therapeutic applications. The compound’s ability to interact with specific enzymes or receptors could lead to the development of new treatments for diseases.
Industry
Industrially, the compound may be used in the synthesis of advanced materials or as an intermediate in the production of other valuable chemicals.
作用機序
The mechanism by which 3-{4-[(3,4-Dichlorobenzyl)sulfanyl]anilino}-1-(4-methoxyphenyl)-1-propanone exerts its effects depends on its interaction with molecular targets. The dichlorobenzyl and methoxyphenyl groups can interact with hydrophobic pockets in proteins, while the sulfanyl linkage may form reversible covalent bonds with thiol groups in enzymes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-{4-[(3,4-Dichlorobenzyl)sulfanyl]anilino}-1-(4-hydroxyphenyl)-1-propanone: Similar structure but with a hydroxy group instead of a methoxy group.
3-{4-[(3,4-Dichlorobenzyl)sulfanyl]anilino}-1-(4-chlorophenyl)-1-propanone: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 3-{4-[(3,4-Dichlorobenzyl)sulfanyl]anilino}-1-(4-methoxyphenyl)-1-propanone provides unique electronic and steric properties, potentially enhancing its reactivity and interaction with biological targets compared to its analogs.
This detailed overview highlights the significance of this compound in various scientific and industrial contexts
特性
IUPAC Name |
3-[4-[(3,4-dichlorophenyl)methylsulfanyl]anilino]-1-(4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21Cl2NO2S/c1-28-19-7-3-17(4-8-19)23(27)12-13-26-18-5-9-20(10-6-18)29-15-16-2-11-21(24)22(25)14-16/h2-11,14,26H,12-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGQGEWGGNORNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCNC2=CC=C(C=C2)SCC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
763126-14-3 |
Source


|
| Record name | 3-(4-((3,4-DICHLOROBENZYL)THIO)ANILINO)-1-(4-METHOXYPHENYL)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
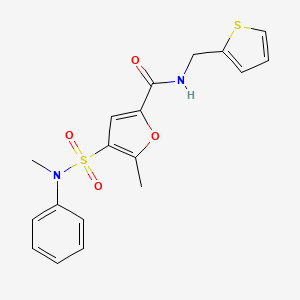
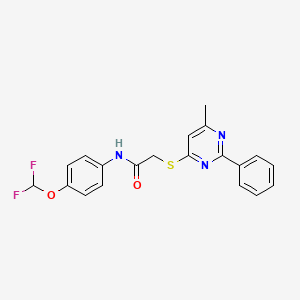
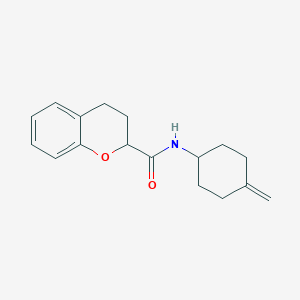
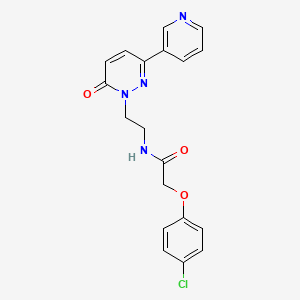

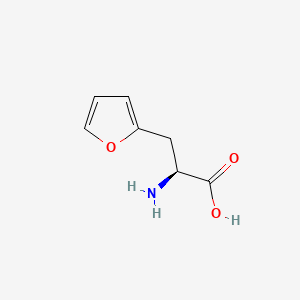
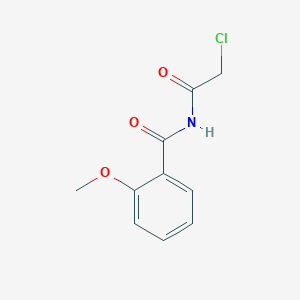
![2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2454117.png)
![N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2454118.png)
![4-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methoxy}-N-cyclopentylbenzamide](/img/structure/B2454120.png)
![5-(furan-2-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2454121.png)
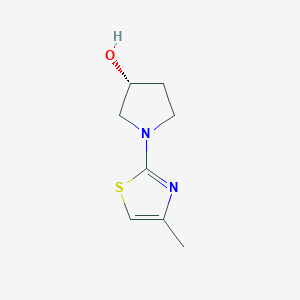
![3-Aminopyrido[1,2-a]pyrimidin-4-one;dihydrobromide](/img/structure/B2454123.png)
